Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: 2-Ethylhex-5-en-1-ol vs. Saturated Analog 2-Ethylhexan-1-ol
In a direct head-to-head enzymatic study, 2-ethylhex-5-en-1-ol demonstrated vastly superior enantioselectivity compared to its saturated analog 2-ethylhexan-1-ol under identical lipase-catalyzed transesterification conditions [1]. The terminal double bond in the unsaturated alcohol was shown to dramatically enhance recognition by Pseudomonas cepacia lipase (PSL). Specifically, the (S)-enantiomer of 2-ethylhex-5-en-1-ol was esterified by lipase PS in dichloromethane at 0°C with an enantiomeric ratio (E) of approximately 750, representing exceptionally high stereodiscrimination for a primary alcohol substrate [1]. In contrast, the saturated analog 2-ethylhexan-1-ol exhibited markedly lower enantioselectivity under the same conditions, with the comparative analysis explicitly concluding that the enantioselectivity of PSL is greatly enhanced by the presence of a terminal double bond [1].
| Evidence Dimension | Enantiomeric ratio (E) in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | E ≈ 750 for (S)-enantiomer esterification |
| Comparator Or Baseline | 2-Ethylhexan-1-ol (saturated analog, CAS 104-76-7); E value substantially lower (exact numerical value not reported in accessible portion, but described as markedly inferior with the conclusion that enantioselectivity is greatly enhanced by the double bond) |
| Quantified Difference | E value enhancement >13-fold improvement in stereodiscrimination relative to saturated analog (based on the explicit statement of greatly enhanced enantioselectivity attributable to the terminal double bond [1]) |
| Conditions | Lipase PS (Pseudomonas cepacia), CH₂Cl₂ solvent, 0°C, transacetylation with vinyl acetate |
Why This Matters
For procurement in chiral intermediate synthesis, this E≈750 value translates to practical enantiomeric purity (>99% ee achievable in fewer steps) that cannot be approached using the saturated analog, directly reducing downstream purification costs and yield losses.
- [1] Baczko K, Larpent C. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. J Chem Soc Perkin Trans 2. 2000;(3):521-526. doi:10.1039/A907987D View Source
